molecular formula C12H9NOS B8584700 2-Thiophenecarbonitrile, 5-(phenylmethoxy)-

2-Thiophenecarbonitrile, 5-(phenylmethoxy)-

Cat. No. B8584700
M. Wt: 215.27 g/mol
InChI Key: OKDDTGIAZBQKNB-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

The resulting 5-benzyloxy-thiophene-2-carbaldehyde (171 mg) was dissolved in N,N-dimethylformamide (4 mL), pyridine (82 μl, 1.02 mmol) and hydroxylamine hydrochloride (65 mg, 0.94 mmol) were added thereto, followed by stirring for 30 minutes at 60° C., then, cooled on an ice bath. 1,1′-Carbonyldiimidazole (635 mg, 3.92 mmol) was added, the solution was warmed again to 60° C. and stirred for 35 minutes, triethylamine (272 μl, 1.96 mmol) was added, and the solution was further stirred for 30 minutes. The reaction mixture was cooled to room temperature, water was added, and the solution was extracted with ethyl acetate. The organic layer was sequentially washed with an aqueous solution of oxalic acid, an aqueous solution of saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and then, concentrated in vacuo. The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate), and the title compound (30 mg, 0.14 mmol, 14%) was obtained.
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
82 μL
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
reactant
Reaction Step Two
Quantity
635 mg
Type
reactant
Reaction Step Three
Quantity
272 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
14%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[S:13][C:12]([CH:14]=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:16]1C=CC=CC=1.Cl.NO.C(N1C=CN=C1)(N1C=CN=C1)=O.C(N(CC)CC)C>CN(C)C=O.O>[CH2:1]([O:8][C:9]1[S:13][C:12]([C:14]#[N:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(S1)C=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
82 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
65 mg
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
635 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Four
Name
Quantity
272 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 30 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed again to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 35 minutes
Duration
35 min
STIRRING
Type
STIRRING
Details
the solution was further stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was sequentially washed with an aqueous solution of oxalic acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous solution of saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(S1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mmol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.